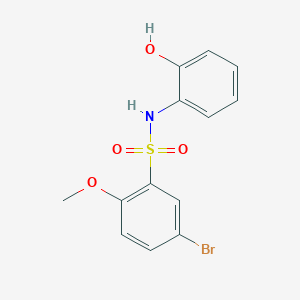
5-bromo-N-(2-hydroxyphenyl)-2-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(2-hydroxyphenyl)-2-methoxybenzenesulfonamide is a chemical compound that belongs to the sulfonamide family. It is commonly referred to as BHMS and is used in various scientific research applications. BHMS is a white crystalline powder that is soluble in organic solvents.
Mecanismo De Acción
The mechanism of action of BHMS is not fully understood. However, it has been proposed that BHMS may act as a chelating agent for metal ions, leading to the formation of metal complexes. These metal complexes may then interact with biomolecules such as proteins and nucleic acids, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
BHMS has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of the enzyme carbonic anhydrase IX. BHMS has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the transmission of nerve impulses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BHMS in lab experiments is its strong binding affinity towards metal ions, which makes it a useful ligand for metal complexes. However, one limitation is that BHMS is not very soluble in water, which may limit its use in aqueous environments.
Direcciones Futuras
There are several future directions for research on BHMS. One area of research could be the development of new metal complexes using BHMS as a ligand for various applications such as catalysis and sensing. Another area of research could be the investigation of the anticancer properties of BHMS and its potential use as a therapeutic agent for cancer treatment. Additionally, the development of new synthetic methods for BHMS could also be an area of future research.
Métodos De Síntesis
BHMS can be synthesized by reacting 5-bromo-2-methoxybenzenesulfonamide with 2-hydroxybenzenamine in the presence of a base. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified by recrystallization.
Aplicaciones Científicas De Investigación
BHMS has been used in various scientific research applications, including as a ligand for metal complexes, as a fluorescent probe for detecting metal ions, and as a potential anticancer agent. BHMS has been found to exhibit strong binding affinity towards metal ions such as copper, zinc, and nickel. This property has been utilized in the development of metal complexes for various applications such as catalysis and sensing.
Propiedades
Nombre del producto |
5-bromo-N-(2-hydroxyphenyl)-2-methoxybenzenesulfonamide |
|---|---|
Fórmula molecular |
C13H12BrNO4S |
Peso molecular |
358.21 g/mol |
Nombre IUPAC |
5-bromo-N-(2-hydroxyphenyl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C13H12BrNO4S/c1-19-12-7-6-9(14)8-13(12)20(17,18)15-10-4-2-3-5-11(10)16/h2-8,15-16H,1H3 |
Clave InChI |
MDXFESLYXHRFDS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC=C2O |
SMILES canónico |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(4-Chlorophenyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B239327.png)
![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B239329.png)




![1-[(2-ethoxy-5-isopropylphenyl)sulfonyl]-5-nitro-2-methyl-1H-imidazole](/img/structure/B239344.png)



![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239355.png)